molecular formula C15H12N2OS2 B3015089 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide CAS No. 1705881-37-3

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide

Cat. No.: B3015089
CAS No.: 1705881-37-3
M. Wt: 300.39
InChI Key: ILOIHGYOGOQJHJ-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is a compound that features a thiophene ring system, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is of particular interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with pyridine derivatives. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfurizing agents such as phosphorus pentasulfide (P4S10) and various carbonyl compounds . Industrial production methods may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:

What sets this compound apart is its unique combination of a thiophene ring with a pyridine moiety, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c18-15(13-2-4-20-10-13)17-7-11-5-14(8-16-6-11)12-1-3-19-9-12/h1-6,8-10H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOIHGYOGOQJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN=CC(=C2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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